molecular formula C25H26N2O B2879928 2,2-diphenyl-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide CAS No. 1797172-21-4

2,2-diphenyl-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide

Cat. No.: B2879928
CAS No.: 1797172-21-4
M. Wt: 370.496
InChI Key: FXECEBHREOUJNJ-UHFFFAOYSA-N
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Description

This compound features a pyrrolidine ring, which is known for its versatility in medicinal chemistry.

Mechanism of Action

Target of Action

The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds . The pyrrolidine ring is known to interact with various biological targets, contributing to the stereochemistry of the molecule .

Mode of Action

The presence of the pyrrolidine ring in the compound suggests that it may interact with its targets through sp3 hybridization . This interaction could lead to changes in the target’s function, although the specific changes would depend on the nature of the target.

Biochemical Pathways

Compounds with a pyrrolidine ring are known to influence various biological pathways . The downstream effects of these interactions would depend on the specific pathways and targets involved.

Pharmacokinetics

The presence of the pyrrolidine ring in the compound suggests that it may have favorable adme properties . The impact of these properties on the compound’s bioavailability would depend on various factors, including its chemical structure and the characteristics of the biological system in which it is administered.

Result of Action

Compounds containing a pyrrolidine ring are known to have various biological effects . The specific effects of 2,2-diphenyl-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide would depend on its targets and the nature of its interactions with these targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-diphenyl-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide typically involves the reaction of N-(1-phenylvinyl)acetamide with 1,2-diphenylethyne in the presence of a palladium catalyst and tertiary amyl alcohol . This method yields a highly functionalized pyrrole derivative.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques may be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2,2-diphenyl-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives under basic conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Sodium hydroxide, potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2,2-diphenyl-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide has been explored for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Used in the synthesis of specialty chemicals and materials

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A versatile scaffold used in drug discovery for its ability to explore pharmacophore space.

    Indole Derivatives: Known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.

    Imidazole Derivatives: Used in the synthesis of compounds with antitumor potential.

Uniqueness

2,2-diphenyl-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide stands out due to its unique combination of a pyrrolidine ring with diphenyl and acetamide groups. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

2,2-diphenyl-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O/c28-25(24(20-11-4-1-5-12-20)21-13-6-2-7-14-21)26-19-23-17-10-18-27(23)22-15-8-3-9-16-22/h1-9,11-16,23-24H,10,17-19H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXECEBHREOUJNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=CC=CC=C2)CNC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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